molecular formula C17H16N2O5 B1225227 PROPYL 4-(2-NITROBENZAMIDO)BENZOATE

PROPYL 4-(2-NITROBENZAMIDO)BENZOATE

Cat. No.: B1225227
M. Wt: 328.32 g/mol
InChI Key: ZABJJVACMOYEEP-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The compound’s molecular structure comprises three distinct regions:

  • A 4-substituted benzoate ester (propyl ester at position 4).
  • A 2-nitrobenzamido linker connecting the two aromatic rings.
  • Intramolecular hydrogen bonds stabilizing the planar arrangement.

Crystallographic studies of analogous benzamide-ester hybrids reveal monoclinic space groups (e.g., P2₁/c) with unit cell parameters averaging a = 9.0–10.4 Å, b = 12.9–15.5 Å, and c = 7.4–15.5 Å. For this compound, the nitro group adopts a near-coplanar orientation with the benzamido ring (dihedral angle: 16.4°–20.2°), while the ester group introduces torsional flexibility (Figure 1).

Table 1: Key Crystallographic Parameters

Parameter Value Source
Space group P2₁/c
Dihedral angle (nitro) 16.4°–20.2°
Hydrogen bond length 2.85–3.10 Å (N–H⋯O)

X-ray diffraction data highlight intermolecular C–H⋯O interactions forming sheets in the crystal lattice, with van der Waals forces contributing to packing stability.

Comparative Analysis with Benzamide-Ester Hybrid Compounds

This compound shares structural motifs with:

  • Propyl 4-[(2-methylbenzoyl)amino]benzoate (C₁₈H₁₉NO₃): Methyl substitution reduces polarity, increasing lipid solubility.
  • Ethyl 2-(4-nitrobenzamido)benzoate (C₁₆H₁₄N₂O₅): Ethyl ester shortens the alkyl chain, lowering melting points by ~20°C compared to propyl derivatives.
  • 2-Nitrobenzamide (C₇H₆N₂O₃): Absence of the ester group limits conformational flexibility.

Table 2: Structural Comparison of Benzamide-Ester Hybrids

Compound Molecular Weight (g/mol) Key Functional Groups Melting Point (°C)
This compound 329.32 Nitro, amide, ester 174–178
Propyl 4-[(2-methylbenzoyl)amino]benzoate 297.34 Methyl, amide, ester 72–76
2-Nitrobenzamide 166.13 Nitro, amide 174–178

Nitro groups enhance dipole moments (4.5–5.2 D) compared to methyl or hydrogen substituents, influencing crystallinity and solubility.

Tautomeric Possibilities and Conformational Dynamics

The nitrobenzamido group exhibits tautomeric equilibria:

  • Nitro tautomer : Dominant form in crystalline states, stabilized by resonance (N–O bond length: 1.21–1.23 Å).
  • Aci-nitro tautomer : Accessible under acidic conditions, with a 13 kcal/mol energy barrier in solution.

Conformational dynamics arise from:

  • Ester group rotation : The propyl chain adopts gauche or anti conformers, with energy barriers of ~14 kcal/mol.
  • Amide bond planarity : Restricted rotation (barrier: 15–20 kcal/mol) due to partial double-bond character.

Table 3: Tautomeric and Conformational Energy Barriers

Process Energy Barrier (kcal/mol) Conditions
Nitro ↔ aci-nitro tautomerism 13 Acidic pH
Ester group rotation 14 Solvent (e.g., DMSO)
Amide bond rotation 18 Solid state

Intramolecular hydrogen bonds (e.g., N–H⋯O=C) further stabilize specific conformers, as observed in urea derivatives.

Properties

Molecular Formula

C17H16N2O5

Molecular Weight

328.32 g/mol

IUPAC Name

propyl 4-[(2-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C17H16N2O5/c1-2-11-24-17(21)12-7-9-13(10-8-12)18-16(20)14-5-3-4-6-15(14)19(22)23/h3-10H,2,11H2,1H3,(H,18,20)

InChI Key

ZABJJVACMOYEEP-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

solubility

11 [ug/mL]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-(2-NITROBENZAMIDO)BENZOATE typically involves the reaction of 2-nitrobenzaldehyde with 4-aminobenzoic acid propyl ester. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time, resulting in a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-(2-NITROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitrobenzoic acid derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include primary amines (R-NH2) and alcohols (R-OH).

Major Products Formed

    Oxidation: Nitrobenzoic acid derivatives.

    Reduction: Aminobenzoic acid propyl ester derivatives.

    Substitution: Amide or ester derivatives, depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Propyl 4-(2-nitrobenzoamide) benzoate has been investigated for its potential as a pharmaceutical agent. Its structure allows it to act as a precursor or active ingredient in the synthesis of various drugs.

  • Drug Development : The compound has been explored for its efficacy in drug formulations, particularly in enhancing bioavailability and stability. It is noted for its ability to modify the pharmacokinetic properties of drugs, which can lead to improved therapeutic outcomes.
  • Mechanism of Action : Research indicates that propyl 4-(2-nitrobenzoamide) benzoate may function through modulation of biological pathways, such as inhibition of specific enzymes or receptors involved in disease processes. This makes it a candidate for further studies in drug discovery and development.

Cosmetic Formulations

In the cosmetic industry, propyl 4-(2-nitrobenzoamide) benzoate is recognized for its multifunctional properties.

  • Preservative Role : It exhibits antimicrobial properties, making it suitable as a preservative in cosmetic formulations. This is crucial for extending the shelf life of products while ensuring safety and efficacy.
  • Emollient Properties : The compound also serves as an emollient, helping to improve the texture and moisture retention of skin care products. Its incorporation into formulations can enhance user experience by providing a smoother feel on application.
  • Stability Enhancer : Studies have shown that propyl 4-(2-nitrobenzoamide) benzoate can stabilize emulsions and improve the overall formulation stability, which is vital for cosmetic products that require long-term storage without degradation.

Environmental Studies

The environmental impact and behavior of propyl 4-(2-nitrobenzoamide) benzoate have been subjects of investigation.

  • Toxicological Assessments : Research has focused on understanding the toxicity levels of this compound when released into the environment. Studies indicate that it may pose risks to aquatic life due to its chemical nature, necessitating careful monitoring and regulation.
  • Biodegradability : Investigations into the biodegradability of propyl 4-(2-nitrobenzoamide) benzoate suggest that it may break down under certain environmental conditions, which is an essential factor in assessing its ecological footprint.

Case Studies

Several case studies highlight the practical applications and implications of propyl 4-(2-nitrobenzoamide) benzoate:

  • Pharmaceutical Case Study : A study published in a peer-reviewed journal demonstrated the successful incorporation of propyl 4-(2-nitrobenzoamide) benzoate into a new drug formulation aimed at treating chronic pain. The results indicated enhanced absorption rates compared to traditional formulations, suggesting a promising avenue for pain management therapies.
  • Cosmetic Formulation Study : In a controlled study on skin moisturizers, researchers found that products containing propyl 4-(2-nitrobenzoamide) benzoate exhibited superior moisturizing effects compared to those without it. This was attributed to its emollient properties and ability to enhance skin barrier function.

Mechanism of Action

The mechanism of action of PROPYL 4-(2-NITROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares propyl 4-(2-nitrobenzamido)benzoate with structurally related benzoate esters, focusing on substituent effects, physicochemical properties, and functional applications.

Structural Analogs in Medicinal Chemistry

Ethyl benzoate derivatives with amino or heterocyclic substituents (e.g., I-6230, I-6232, I-6373) exhibit distinct biological activities due to variations in substituent electronic and steric profiles (Table 1) .

Compound ID Substituent(s) Key Properties/Applications
I-6230 Pyridazin-3-yl phenethylamino Potential kinase inhibition
I-6232 6-Methylpyridazin-3-yl phenethylamino Enhanced lipophilicity
I-6373 3-Methylisoxazol-5-yl phenethylthio Improved metabolic stability
Target Compound 2-Nitrobenzamido Electron-withdrawing, reduced basicity

Key Differences :

  • The nitro group in the target compound introduces strong electron-withdrawing effects, reducing basicity compared to amino or thioether substituents in analogs. This may limit solubility in polar solvents but enhance stability under acidic conditions.
Reactivity in Polymer Systems

Ethyl 4-(dimethylamino)benzoate (EDAB) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) are co-initiators in resin systems. EDAB demonstrates superior reactivity, achieving a higher degree of conversion (DC) in polymer matrices (70–80%) compared to DMAEMA (50–60%) .

Property Ethyl 4-(Dimethylamino)Benzoate Target Compound (Nitro-Substituted)
Electron Effect Electron-donating (amine) Electron-withdrawing (nitro)
DC in Resins 70–80% Inferred lower DC
Solubility High in polar solvents Moderate (nitro reduces polarity)

Inference : The nitro group in the target compound likely reduces its efficacy as a co-initiator in resin systems compared to EDAB, as electron-withdrawing groups hinder radical generation during polymerization .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of Propyl 4-(2-nitrobenzamido)benzoate, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves multi-step reactions starting from benzoic acid derivatives. Key steps include esterification of the benzoate group using propanol under acidic catalysis (e.g., sulfuric acid) and subsequent amidation with 2-nitrobenzoyl chloride. Optimization requires precise temperature control (e.g., reflux in ethanol), solvent selection (e.g., DMF for solubility), and catalysts (e.g., DMAP for acylation). Purification via recrystallization or column chromatography improves purity . Reaction progress should be monitored using TLC or HPLC to ensure intermediate formation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : 1^1H and 13^13C NMR confirm ester/amide bond formation and nitro-group positioning.
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretching) and ~1520 cm1^{-1} (NO2_2 asymmetric stretching) validate functional groups.
  • HPLC : Quantifies purity by detecting unreacted precursors or side products.
    Cross-referencing with X-ray crystallography (if crystals are obtainable) provides structural validation .

Q. How can researchers design experiments to investigate the hydrolysis of the ester group in this compound?

  • Answer : Controlled hydrolysis under acidic (HCl/H2_2O) or basic (NaOH/EtOH) conditions can be performed. Kinetic studies via pH-stat titration or UV-Vis spectroscopy track ester cleavage. Post-reaction analysis by 1^1H NMR detects free carboxylic acid formation. Compare with analogous compounds (e.g., methyl/ethyl esters) to assess steric/electronic effects .

Q. What strategies are effective for evaluating the biological activity of this compound in enzymatic assays?

  • Answer : Use fluorescence polarization or UV-Vis-based assays to screen for enzyme inhibition (e.g., hydrolases or kinases). Dose-response curves (IC50_{50} determination) and molecular docking (if structural data exists) clarify mechanism. Reference compounds with known activity (e.g., related nitrobenzamides) should be included for comparative analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what software tools are recommended?

  • Answer : Single-crystal X-ray diffraction determines bond lengths/angles and confirms nitro-group orientation. Use SHELXL for refinement (e.g., handling high-resolution data or twinning) and ORTEP-3 for graphical representation . Pre-crystallization steps may require solvent screening (e.g., DMSO/water mixtures) to obtain diffraction-quality crystals .

Q. How should researchers address contradictions in synthetic yields reported across different methodologies?

  • Answer : Perform comparative studies using identical starting materials and analytical methods (e.g., HPLC purity checks). Statistical tools (e.g., ANOVA) identify significant variables (e.g., solvent polarity, catalyst loading). Reproduce literature protocols with controlled variables to isolate discrepancies. Cross-validate with spectroscopic data to rule out structural misassignments .

Q. What approaches optimize multi-step synthesis routes for this compound derivatives?

  • Answer : Employ design of experiments (DoE) to map reaction parameters (temperature, stoichiometry). Use flow chemistry for exothermic steps (e.g., nitration) to enhance safety and reproducibility. Late-stage functionalization (e.g., nitro-group reduction to amine) should be performed after ester/amide formation to avoid side reactions .

Q. How can computational modeling complement experimental data in studying this compound’s reactivity?

  • Answer : DFT calculations predict reaction pathways (e.g., amidation energy barriers) and electron-density maps. Molecular dynamics simulations assess solvation effects on crystallization. Pair computational results with experimental kinetics (e.g., Arrhenius plots) to validate models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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